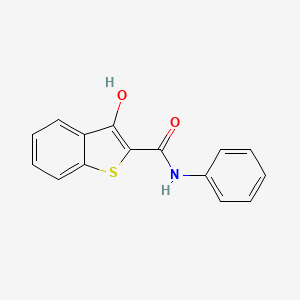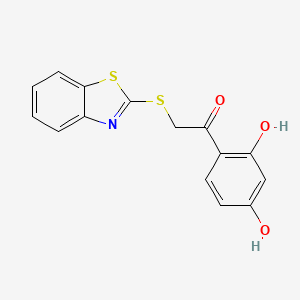
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is a synthetic organic compound that features a benzothiazole ring and a dihydroxyphenyl group. Compounds with benzothiazole structures are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone typically involves the formation of the benzothiazole ring followed by the introduction of the ethanone and dihydroxyphenyl groups. Common synthetic routes may include:
Cyclization reactions: to form the benzothiazole ring.
Nucleophilic substitution: to attach the ethanone group.
Hydroxylation: to introduce the dihydroxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including temperature control, solvent selection, and purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions could potentially modify the benzothiazole ring or the ethanone group.
Substitution: Substitution reactions might occur at various positions on the benzothiazole ring or the phenyl ring.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or potassium permanganate.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts might be used to facilitate certain reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could lead to alcohols or amines.
科学的研究の応用
Chemistry
Catalysis: Compounds with benzothiazole structures are often used as catalysts in various chemical reactions.
Synthesis: Used as intermediates in the synthesis of more complex molecules.
Biology
Antimicrobial agents: Benzothiazole derivatives are known for their antimicrobial properties.
Enzyme inhibitors: These compounds can act as inhibitors for various enzymes.
Medicine
Drug development:
Industry
Materials science: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action for 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone would depend on its specific application. Generally, benzothiazole derivatives interact with biological targets through:
Binding to enzymes: Inhibiting their activity.
Interacting with DNA: Affecting gene expression.
Modulating signaling pathways: Influencing cellular processes.
類似化合物との比較
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)phenol
- 2-(1,3-Benzothiazol-2-ylsulfanyl)benzoic acid
- 2-(1,3-Benzothiazol-2-ylsulfanyl)aniline
Uniqueness
2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone is unique due to the presence of both the benzothiazole ring and the dihydroxyphenyl group, which may confer distinct biological activities and chemical reactivity compared to other benzothiazole derivatives.
特性
CAS番号 |
401602-69-5 |
|---|---|
分子式 |
C15H11NO3S2 |
分子量 |
317.4 g/mol |
IUPAC名 |
2-(1,3-benzothiazol-2-ylsulfanyl)-1-(2,4-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C15H11NO3S2/c17-9-5-6-10(12(18)7-9)13(19)8-20-15-16-11-3-1-2-4-14(11)21-15/h1-7,17-18H,8H2 |
InChIキー |
CRCSLLUFICMUTL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)SCC(=O)C3=C(C=C(C=C3)O)O |
溶解性 |
3.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-nitro-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]benzamide](/img/structure/B11942353.png)
![1-(2,5-Difluorophenyl)-3-[4-(methylsulfanyl)phenyl]urea](/img/structure/B11942362.png)
![11-Methyl-3,11-diazabicyclo[4.4.1]undecan-4-one](/img/structure/B11942364.png)




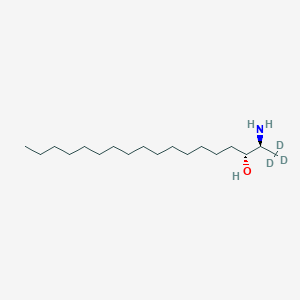
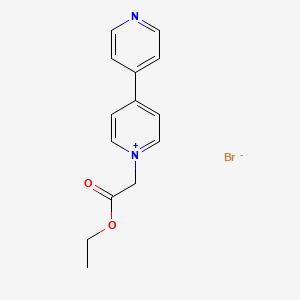
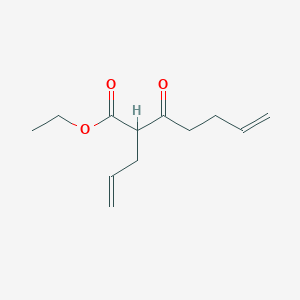


![4-[(3-chlorophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942426.png)
